![molecular formula C22H22N2O3S2 B2446790 Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate CAS No. 478248-40-7](/img/structure/B2446790.png)
Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl 2-[2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]sulfanylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-27-22(26)16-6-2-4-8-18(16)28-14-20(25)24-12-10-15(11-13-24)21-23-17-7-3-5-9-19(17)29-21/h2-9,15H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFMBYKGCGNCPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. Benzothiazole derivatives, such as the one , have shown potent inhibitory effects against this bacterium. The specific molecular target within the bacterium is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby compromising the integrity of the bacterial cell wall. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potentially, bacterial death.
Result of Action
The primary result of the compound’s action is the inhibition of DprE1, leading to a disruption in the synthesis of arabinogalactan. This disruption compromises the integrity of the bacterial cell wall, which can lead to bacterial death. This makes the compound a potential candidate for anti-tubercular therapy.
Activité Biologique
Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃S, indicating a structure that combines a benzothiazole moiety with a piperidine derivative. The presence of sulfur and ester functional groups suggests potential reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds containing benzothiazole and piperidine structures often exhibit diverse biological activities. The proposed mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.
Antitumor Activity
Recent studies have evaluated the antitumor properties of related benzothiazole compounds. For instance, compounds with similar structures were tested against human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated significant cytotoxicity with IC₅₀ values ranging from 6.26 μM to 20.46 μM in two-dimensional (2D) assays, while three-dimensional (3D) cultures showed reduced efficacy, highlighting the importance of the microenvironment in drug response .
Compound | Cell Line | IC₅₀ (μM) - 2D | IC₅₀ (μM) - 3D |
---|---|---|---|
Compound 5 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
Compound 6 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Compound 15 | NCI-H358 | Not Active | Not Active |
Antimicrobial Activity
The antimicrobial potential was assessed using broth microdilution methods against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds demonstrated varying degrees of antibacterial activity, with some exhibiting significant inhibition at low concentrations .
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:
- Study on Antitumor Effects : A study published in Pharmaceutical Research indicated that specific benzothiazole derivatives could effectively inhibit tumor growth in vivo models, suggesting their potential as therapeutic agents .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of similar compounds revealed promising results against resistant strains of bacteria, emphasizing the need for further development in this area .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate?
- Answer : The compound can be synthesized via multi-step reactions involving:
Nucleophilic substitution : Formation of the piperidine-benzothiazole core through coupling reactions under controlled pH and temperature .
Sulfanyl linkage : Introduction of the sulfanyl group using thiourea derivatives or mercaptoacetic acid under reflux conditions .
Esterification : Final carboxylate ester formation via methanol-mediated esterification .
- Key considerations : Use solvents like ethanol or dichloromethane to enhance solubility and reactivity. Monitor reactions via TLC (e.g., silica gel plates) and purify via recrystallization (methanol/water) .
Q. How can the purity and structural integrity of this compound be validated?
- Answer :
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) using a methanol-water mobile phase (65:35) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm piperidine ring protons (δ 2.5–3.5 ppm) and benzothiazole aromatic signals (δ 7.0–8.5 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z ≈ 450–500 Da range) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for benzothiazole-piperidine derivatives?
- Answer : Discrepancies may arise from:
- Solubility differences : Use DMSO for in vitro assays but verify cytotoxicity controls .
- Metabolic instability : Perform stability studies in simulated biological fluids (e.g., pH 7.4 buffer) and identify degradation products via LC-MS .
- Target selectivity : Use computational docking (e.g., AutoDock Vina) to assess binding affinity vs. off-target receptors .
- Example : A piperidine-sulfonyl analog showed conflicting IC₅₀ values in kinase assays due to solvent-dependent aggregation .
Q. How can reaction intermediates be optimized for scalable synthesis of this compound?
- Answer :
- Intermediate 1 : 4-(1,3-Benzothiazol-2-yl)piperidine
- Optimization : Replace column chromatography with acid-base extraction (pH 4–5) to isolate the piperidine intermediate .
- Intermediate 2 : 2-(Sulfanylmethyl)benzoic acid
- Catalysis : Use NaHCO₃ to minimize disulfide byproduct formation during sulfanyl group introduction .
- Scale-up : Replace batch reactors with flow chemistry for esterification to improve yield (≥85%) .
Q. What analytical techniques resolve structural ambiguity in the sulfanyl-oxoethyl linker?
- Answer :
- X-ray crystallography : Resolve bond angles and confirm sulfanyl-ethyl connectivity (e.g., C–S bond length ≈ 1.8 Å) .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and S–H absence to confirm sulfanyl group incorporation .
- DSC/TGA : Assess thermal stability (decomposition >200°C) to rule out polymorphic interference .
Methodological Challenges and Solutions
Q. How to mitigate hydrolysis of the methyl ester group during biological assays?
- Answer :
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with ≤10% DMSO to minimize ester hydrolysis .
- Prodrug design : Replace the methyl ester with a tert-butyl ester for enhanced stability, then hydrolyze in situ .
- Monitoring : Quantify free benzoic acid via HPLC at intervals (0, 6, 24 hrs) to track degradation .
Q. What computational tools predict the compound’s interactions with biological targets?
- Answer :
- Molecular docking : Use Schrödinger Suite or MOE to model binding to benzothiazole-recognizing targets (e.g., kinases) .
- MD simulations : GROMACS for 100 ns trajectories to assess piperidine ring flexibility and ligand-receptor stability .
- ADMET prediction : SwissADME for permeability (LogP ≈ 3.5) and CYP450 inhibition risks .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.